Myricanol
CAS No.: 33606-81-4
Cat. No.: VC21348902
Molecular Formula: C21H26O5
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 33606-81-4 |
---|---|
Molecular Formula | C21H26O5 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | (9R)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |
Standard InChI | InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m1/s1 |
Standard InChI Key | SBGBAZQAEOWGFT-OAHLLOKOSA-N |
Isomeric SMILES | COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
SMILES | COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Canonical SMILES | COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Chemical Structure and Properties
Physical and Chemical Properties
Myricanol possesses several distinctive physical and chemical properties that influence its biological activity and potential applications. The table below summarizes the key physical and chemical properties of myricanol:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₆O₅ |
Molecular Weight | 358.428 g/mol |
CAS Number | 33606-81-4 |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 583.5±50.0 °C at 760 mmHg |
Flash Point | 306.7±30.1 °C |
LogP | 3.93 |
PSA | 79.15000 |
Solubility | Practically insoluble in water |
Acidity | Very weakly acidic |
Myricanol's low water solubility (it is practically insoluble in water) and its relatively high lipophilicity (LogP of 3.93) affect its bioavailability and distribution in biological systems . The compound is also characterized as very weakly acidic, which influences its interactions with biological targets .
Natural Sources and Extraction
Myricanol is primarily found in the root bark of Myrica cerifera, commonly known as bayberry or southern wax myrtle . This plant is native to eastern North America and has been used in traditional medicine for various purposes. The compound can also be found in anise, which makes it a potential biomarker for the consumption of this food product .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on myricanol have provided valuable insights into the structural features that are critical for its biological activities. Interestingly, during SAR development, researchers prepared a compound (referred to as "compound 13") by acid-catalyzed dehydration of myricanol . This compound underwent an unexpected structural rearrangement through the isomyricanol substitution pattern, as verified by X-ray structural analysis .
Notably, compound 13 displayed robust tau-lowering activity, and importantly, its enantiomers reduced tau levels similarly, unlike the parent myricanol where only one enantiomer was active . This finding suggests that the semisynthetic analogue (compound 13) provides a foundation for further development as a tau-lowering agent without its SAR being based on chirality .
Synthesis and Derivatives
Due to the limited availability of myricanol from natural sources, synthetic routes have been developed to produce this compound for research purposes. A notable synthetic route involves the use of a suitable boronic acid pinacol ester intermediate . This synthetic approach has facilitated the preparation of myricanol and its derivatives for structure-activity relationship studies.
The development of myricanol derivatives with enhanced properties (such as improved bioavailability, potency, or selectivity) represents an active area of research. For instance, the aforementioned compound 13, a semisynthetic analogue of myricanol, has shown promising tau-lowering activity regardless of chirality, making it a potential lead compound for further development .
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